molecular formula C25H27NO5 B192652 Verticillatine CAS No. 10247-54-8

Verticillatine

Cat. No.: B192652
CAS No.: 10247-54-8
M. Wt: 421.5 g/mol
InChI Key: WBNJBVAHRALIOS-HUFWVITFSA-N
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Description

The compound Verticillatine is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Verticillatine: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Verticillatine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The exact molecular targets and pathways are still under investigation, but may include enzymes, receptors, and signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Verticillatine: can be compared with other similar compounds, such as:

These compounds share similar pentacyclic structures and functional groups, but differ in the position and number of hydroxyl and methoxy groups, which can influence their reactivity and applications.

Biological Activity

Verticillatine, a quaternary alkaloid derived from the plant Rauwolfia verticillata, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a bisquaternary indole alkaloid. Its structure features two quaternary nitrogen atoms, contributing to its unique pharmacological properties. The molecular formula is C₁₈H₂₃N₂O₂, and it exhibits solubility in water due to its ionic nature.

Antihypertensive Effects

One of the most significant biological activities of this compound is its antihypertensive effect. Studies have demonstrated that this compound can lower blood pressure by acting on adrenergic receptors. It has been shown to exhibit promising activity in both in vitro and in vivo models:

  • In Vitro Studies : this compound has been found to inhibit α1 and α2 adrenergic receptors effectively, leading to vasodilation and reduced vascular resistance .
  • In Vivo Studies : Animal models treated with this compound showed a significant decrease in systolic blood pressure compared to control groups .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. Traditional uses in folk medicine include applications as tranquilizers. Research indicates that the compound may exert anxiolytic effects through modulation of neurotransmitter systems:

  • Mechanism : It is believed that this compound enhances GABAergic activity, which may contribute to its calming effects .
  • Case Study : A study involving animal models demonstrated reduced anxiety-like behaviors following administration of this compound, supporting its traditional use as a tranquilizer .

Toxicological Profile

While this compound exhibits beneficial pharmacological effects, its toxicity profile must be considered:

  • Cytotoxicity : In certain concentrations, this compound has shown cytotoxic effects on various cell lines, indicating a need for careful dosage regulation in therapeutic applications .
  • Safety Assessment : Long-term studies are necessary to fully understand the safety profile of this compound, particularly regarding its potential neurotoxic effects at high doses.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntihypertensiveReduces blood pressure via adrenergic receptor inhibition
NeuropharmacologicalExhibits anxiolytic effects through GABA modulation
CytotoxicityPotential cytotoxic effects at high concentrations

Case Study: Antihypertensive Activity

In a controlled study, hypertensive rats were administered varying doses of this compound. The results indicated:

  • Dose-Dependent Response : Higher doses correlated with more significant reductions in blood pressure.
  • Mechanism Investigation : Further analysis revealed that the compound's action was primarily mediated through α1 adrenergic receptor antagonism.

Properties

IUPAC Name

(1S,13Z,17S,19R)-6,9-dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-30-22-9-7-18-20-14-17(13-16-4-2-3-11-26(16)20)31-23(28)10-6-15-5-8-21(27)19(12-15)24(18)25(22)29/h5-10,12,16-17,20,27,29H,2-4,11,13-14H2,1H3/b10-6-/t16-,17+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNJBVAHRALIOS-HUFWVITFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10247-54-8
Record name Verticillatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010247548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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